3-Amino-5-chloro-2-methylbenzoic acid
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Overview
Description
3-Amino-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 2-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-2-methylbenzoic acid typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Efficient mixing and reaction control: to ensure high yield and purity.
Use of cost-effective and readily available raw materials: .
Implementation of safety measures: to handle hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through reactions like Suzuki coupling, introducing aromatic or alkyl chains.
Reduction and Oxidation: The amino group can be reduced or oxidized to form different derivatives.
Esterification and Amidation: The carboxylic acid group can be converted into esters, amides, and other derivatives.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Reduction: Involves hydrogen gas and metal catalysts.
Esterification: Uses alcohols and acid catalysts.
Major Products
Substituted Benzoic Acids: Formed through substitution reactions.
Esters and Amides: Formed through esterification and amidation reactions.
Scientific Research Applications
3-Amino-5-chloro-2-methylbenzoic acid is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-methylbenzoic acid depends on its application:
In pharmaceuticals: It may act by interacting with specific enzymes or receptors, altering biochemical pathways.
In agrochemicals: It may function by disrupting the metabolic processes of pests, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but different substitution pattern.
2-Amino-6-methylbenzoic acid: Lacks the chlorine atom.
4-Amino-2-methoxybenzoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
3-Amino-5-chloro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
3-amino-5-chloro-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOGAGPFQSOQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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